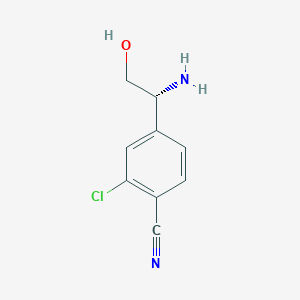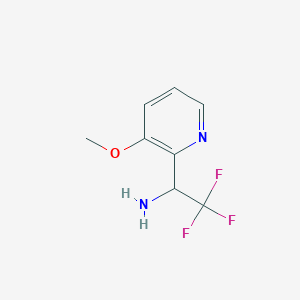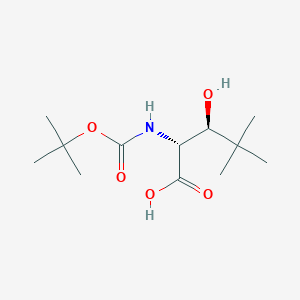
(R)-(2-(1-Aminoethyl)-5-bromophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol is a chiral compound with a bromine atom attached to a phenyl ring, an aminoethyl group, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol typically involves the following steps:
Bromination: The starting material, phenylmethanol, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.
Aminoethylation: The brominated intermediate is then subjected to aminoethylation, where an aminoethyl group is introduced at the 2-position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major product is ®-(2-(1-Aminoethyl)-5-bromophenyl)carboxylic acid.
Reduction: The major product is ®-(2-(1-Aminoethyl)-5-bromophenyl)amine.
Substitution: The major products depend on the nucleophile used, such as ®-(2-(1-Aminoethyl)-5-azidophenyl)methanol or ®-(2-(1-Aminoethyl)-5-cyanophenyl)methanol.
Wissenschaftliche Forschungsanwendungen
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(2-(1-Aminoethyl)-5-bromophenyl)methanol: The enantiomer of the compound with similar chemical properties but different biological activities.
®-(2-(1-Aminoethyl)-4-bromophenyl)methanol: A positional isomer with the bromine atom at the 4-position instead of the 5-position.
®-(2-(1-Aminoethyl)-5-chlorophenyl)methanol: A halogen-substituted analog with chlorine instead of bromine.
Uniqueness
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol is unique due to its specific chiral configuration and the presence of the bromine atom at the 5-position, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H12BrNO |
|---|---|
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
[2-[(1R)-1-aminoethyl]-5-bromophenyl]methanol |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)9-3-2-8(10)4-7(9)5-12/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
CRPAUFDWUFWXEI-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)Br)CO)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Br)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


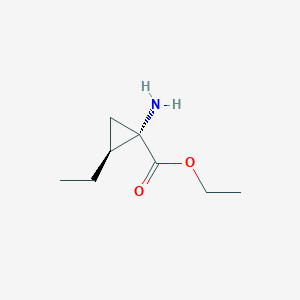


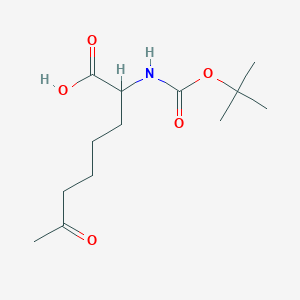

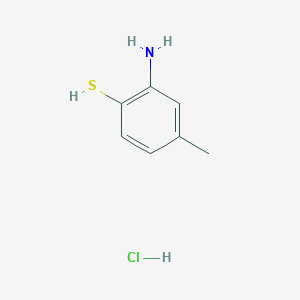
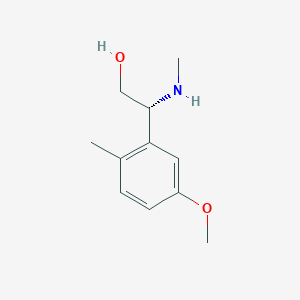

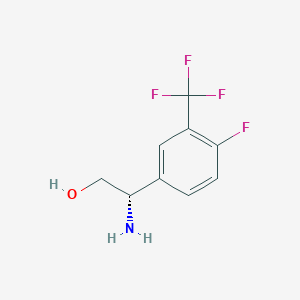
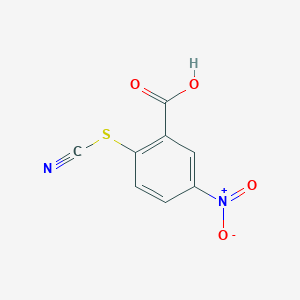
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
